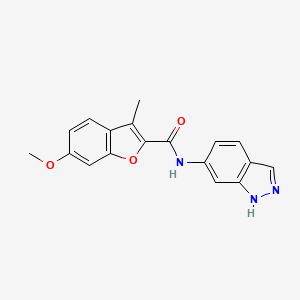

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide

描述

N-(1H-Indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked to an indazole moiety via a carboxamide group. The benzofuran ring is substituted with a methoxy group at position 6 and a methyl group at position 3, while the indazole is connected at its 6-position. Its synthesis likely involves coupling reactions between activated benzofuran carboxylic acid derivatives and indazole amines, analogous to methods described for related indazole-containing compounds .

属性

IUPAC Name |

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-10-14-6-5-13(23-2)8-16(14)24-17(10)18(22)20-12-4-3-11-9-19-21-15(11)7-12/h3-9H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSKLCDBCRWORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the indazole ring through a transition metal-catalyzed reaction, such as a Cu(OAc)2-catalyzed N–N bond formation . The benzofuran moiety can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves coupling the indazole and benzofuran units under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

化学反应分析

Types of Reactions

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would produce an amine derivative.

科学研究应用

Chemical Properties and Structure

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide has the molecular formula and a CAS number of 1219914-89-2. The compound features an indazole ring, a methoxy group, and a benzofuran moiety, contributing to its biological activity.

Scientific Research Applications

1. Cancer Therapy:

- VEGFR2 Inhibition: The primary application of this compound is its role as a VEGFR2 inhibitor. VEGFR2 is crucial in angiogenesis, the formation of new blood vessels that supply nutrients to tumors. Inhibiting this receptor can restrict tumor growth and metastasis.

- Case Studies: Various studies have demonstrated the efficacy of this compound in preclinical models. For instance, it showed significant reduction in tumor size in xenograft models when administered at specific dosages .

2. Anti-inflammatory Properties:

- The compound may also exhibit anti-inflammatory effects, which are beneficial in treating conditions where inflammation plays a key role. Research indicates that derivatives of indazole compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases like rheumatoid arthritis .

3. Drug Design and Synthesis:

- The synthesis of this compound has been explored through various methodologies, including acylation reactions that yield high purity and yield . This synthetic versatility allows for the development of analogs with enhanced biological activity.

Data Table: Summary of Research Findings

作用机制

The mechanism of action of N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring is known to interact with various biological targets, leading to inhibition or activation of specific pathways . The benzofuran moiety can enhance the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Indazole Moieties

The compound shares structural similarities with several indazole-based molecules documented in the evidence:

Key Observations:

- Substituent Diversity : The target compound’s benzofuran-carboxamide group distinguishes it from analogues with urea, piperazine, or thio-benzamide linkages. The methoxy and methyl groups may enhance lipophilicity compared to polar substituents (e.g., urea in or pyrrolidine in ).

- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps than the multi-protected intermediates in , which require N-Z/Pbf removal and hybrid peptide-indazole assembly.

Pharmacological and Functional Comparisons

- Melanin-Concentrating Hormone (MCH) Antagonists : The compound in uses a pyrrolidinylethyl chain to enhance receptor binding. In contrast, the target compound’s benzofuran may reduce polar interactions, suggesting divergent target profiles.

- Kinase Inhibitors: Axitinib () relies on a thio-benzamide for kinase inhibition.

- Protease Inhibitors : The urea-piperazine hybrids in are designed for protease inhibition via hydrogen bonding. The target compound lacks such polar motifs, implying a different mechanism.

Physicochemical Properties (Inferred)

Research Implications and Limitations

The evidence highlights the importance of indazole positioning and substituent selection in dictating biological activity. However, direct pharmacological data for the target compound are absent, limiting conclusive comparisons. Further studies should focus on:

生物活性

N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features an indazole ring fused with a benzofuran moiety, functionalized with a methoxy group and a carboxamide group. Its molecular formula is , and it has a CAS number of 1219914-89-2. The unique combination of these functional groups contributes to its biological properties.

Target Interaction

The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . This receptor plays a crucial role in angiogenesis, which is the formation of new blood vessels from existing ones. By inhibiting VEGFR2, the compound may effectively hinder tumor growth by limiting its blood supply.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound through various mechanisms:

-

Cell Proliferation Inhibition

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on several human cancer cell lines. For instance, it has shown promising results against K562 (chronic myeloid leukemia) cells with an IC50 value indicating effective inhibition . -

Induction of Apoptosis

The compound has been reported to induce apoptosis in cancer cells. Studies indicate that treatment with this compound leads to increased apoptosis rates, as evidenced by flow cytometry analyses using Annexin V-FITC/PI staining . It appears to modulate the expression of key apoptosis-related proteins such as Bcl-2 and Bax, promoting cell death in a dose-dependent manner. -

Cell Cycle Arrest

Further investigations into the cell cycle dynamics revealed that this compound causes G0/G1 phase arrest in K562 cells, thereby inhibiting their proliferation . This effect is crucial for its antitumor activity as it prevents the cells from progressing through the cycle.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, it is beneficial to compare it with other indazole derivatives:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1H-indazol-6-yl)-6-methoxy-3-methyl... | 5.15 | VEGFR2 inhibition, apoptosis induction |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | 0.23 - 1.15 | Growth inhibition across various cancer lines |

| N-(1H-indazol-6-yl)-2,4-dimethoxybenzamide | Varies | Similar mechanism targeting VEGFR |

Case Studies and Research Findings

Several studies have been conducted focusing on the antitumor properties of indazole derivatives, including this compound:

- Study on Indazole Derivatives : A comprehensive study synthesized various indazole compounds and evaluated their activity against human cancer cell lines (A549, K562, PC3, Hep-G2). Among them, N-(1H-indazol-6-yl)-6-methoxy... showed significant activity against K562 cells .

- Structure Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the indazole ring could enhance or diminish biological activity. The presence of certain substituents was found to be critical for maintaining potency against cancer cell lines .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Synthetic Routes : Multi-step organic synthesis is typically employed, starting with the preparation of the benzofuran core followed by functionalization. For example, coupling reactions between activated carboxylic acid derivatives (e.g., benzoyl chlorides) and aminoindazoles are common, as seen in analogous indazolyl benzamide syntheses .

- Optimization Strategies :

- Reagent Selection : Use nucleophilic catalysts (e.g., DMAP) to enhance coupling efficiency.

- Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Purification : Employ gradient HPLC to resolve isomers or impurities, as demonstrated in a study where HPLC resolved two isomers of a related compound with retention times of 20.38 and 21.40 minutes .

- Yield Improvement : Optimize stoichiometry and solvent polarity (e.g., DMF for solubility) to enhance reaction completion.

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- 1H/13C-NMR : Assign peaks to confirm the benzofuran and indazole moieties. For example, aromatic protons in the indazole ring typically appear at δ 7.5–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]+). A related compound showed an experimental m/z of 1267.7, aligning with its theoretical molecular formula .

- HPLC Purity Assessment : Utilize reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. For instance, a compound with 95% purity had a single peak at 14.99 minutes under similar conditions .

- Elemental Analysis : Compare experimental vs. calculated C, H, N percentages to confirm batch consistency (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data between in vitro kinase inhibition assays and in vivo efficacy studies?

- Solubility Optimization : Modify physicochemical properties (e.g., logP) to enhance bioavailability. For example, introducing basic moieties or adjusting methoxy groups can improve solubility, as shown in PI3Kδ inhibitors where lung retention was achieved via controlled dissolution .

- Metabolic Stability : Use deuterated analogs or prodrugs to reduce hepatic clearance. A study on TRK kinase inhibitors demonstrated that structural modifications (e.g., pyridinylvinyl groups) enhanced metabolic stability and in vivo efficacy .

- Tissue Binding Studies : Evaluate lung or tumor tissue binding using radiolabeled analogs to correlate in vitro IC50 values with in vivo exposure .

Q. How can molecular docking studies inform the design of derivatives to enhance target selectivity and overcome drug resistance?

- Binding Mode Analysis : Perform docking simulations (e.g., AutoDock Vina) to identify key interactions. For CDK1 inhibitors, indazole-carboxamide derivatives showed hydrogen bonding with kinase hinge regions (e.g., Glu81 and Leu83), guiding selectivity .

- Resistance Mutations : Model common mutations (e.g., gatekeeper residues) to design analogs with flexible substituents. A TRK inhibitor overcoming resistance incorporated a methylpiperazine group to accommodate steric hindrance .

- Free Energy Calculations : Use MM-GBSA to rank derivatives by binding affinity. This approach validated the superior activity of a triazolopyrimidine analog against mutant kinases .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on synthetic yields or isomer ratios in related compounds?

- Case Study : A synthesis of N-(indazolyl)benzamide achieved 38% yield with a 3:1 isomer ratio . To address low yields:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh3)4) for coupling steps.

- Isomer Separation : Use chiral HPLC columns or recrystallization in ethanol/water mixtures to isolate dominant isomers .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) affecting yield and reproducibility.

Methodological Recommendations

Q. What in vitro and in vivo models are suitable for evaluating the compound’s kinase inhibition potential?

- In Vitro :

- Kinase Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to measure IC50 against targets like CDK1 or PI3Kδ .

- Cell Viability : Test in cancer cell lines (e.g., HCT-116 or A549) with ATP-content assays to correlate target inhibition with cytotoxicity .

- In Vivo :

- Xenograft Models : Administer the compound (e.g., 10–50 mg/kg, oral) in nude mice bearing patient-derived tumors to assess tumor growth inhibition .

- Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS, ensuring lung retention aligns with solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。